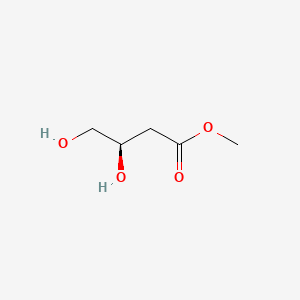

methyl (3R)-3,4-dihydroxybutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3,4-dihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKWOJWPEXHLOQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432155 | |

| Record name | (R)-3,4-Dihydroxy-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88246-12-2 | |

| Record name | (R)-3,4-Dihydroxy-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3r 3,4 Dihydroxybutanoate

Chemo-Catalytic Routes to Enantiopure Methyl (3R)-3,4-Dihydroxybutanoate

Chemo-catalytic methods offer precise control over stereochemistry, enabling the synthesis of this compound with high enantiopurity. These routes can be broadly categorized into those that establish the chiral centers through stereoselective reduction of prochiral precursors and those that introduce the diol functionality via controlled oxidation of unsaturated systems.

Stereoselective Reduction Strategies for Precursors

The creation of the desired stereocenters in this compound can be effectively achieved by the stereoselective reduction of suitable precursor molecules. These strategies often start from readily available chiral or prochiral materials and employ advanced catalytic systems to control the stereochemical outcome of the reduction.

A common and economically viable starting material for the synthesis of (3R)-3,4-dihydroxybutanoate is (R)-malic acid, a naturally occurring chiral pool compound. The dicarboxylic acid can be esterified to form a diester, such as dimethyl (R)-malate, which can then be selectively reduced. The challenge lies in the chemoselective reduction of one ester group to a primary alcohol while retaining the other.

One effective method involves the use of borane-dimethyl sulfide (B99878) complex (BMS) in the presence of a catalytic amount of sodium borohydride. elsevierpure.comgoogle.com This system demonstrates a remarkable preference for the reduction of the ester group at the C4 position of dimethyl (R)-malate, yielding the desired (3R)-3,4-dihydroxybutanoate. The reaction proceeds via a proposed mechanism where the hydroxyl group of the malate (B86768) directs the borane (B79455) reagent to the adjacent ester functionality. elsevierpure.com

Another approach is the catalytic hydrogenation of malic acid esters. While early methods using copper chromite catalysts required harsh conditions and large catalyst loadings, newer systems have been developed. google.comresearchgate.net For instance, hydrogenation of malic esters over copper-containing catalysts at temperatures between 130°C and 190°C and high hydrogen pressures can produce 1,2,4-butanetriol, a related compound, which can then be selectively oxidized or protected to yield the target molecule. google.com The choice of catalyst and reaction conditions is crucial to prevent over-reduction and the formation of byproducts. researchgate.net

Table 1: Comparison of Reduction Methods for Malic Acid Diesters

| Method | Reducing Agent/Catalyst | Starting Material | Key Features | Reference |

| Borane-mediated Reduction | Borane-dimethyl sulfide / NaBH₄ | Dimethyl (R)-malate | High chemoselectivity for C4 ester reduction. | elsevierpure.comgoogle.com |

| Catalytic Hydrogenation | Copper-containing catalyst | Malic acid esters | Produces 1,2,4-butanetriol, a precursor to the target. | google.com |

An alternative strategy involves the asymmetric reduction of a prochiral keto ester precursor. This approach establishes the chiral alcohol center at the C3 position with high enantioselectivity using a chiral catalyst. A prominent example is the use of ruthenium-based catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

The asymmetric hydrogenation of β-keto esters using Ru(II)-BINAP catalysts is a well-established and highly efficient method for producing chiral β-hydroxy esters. While not directly applied to the synthesis of this compound in the reviewed literature, the principle is readily adaptable. A suitable precursor, such as methyl 3-oxo-4-hydroxybutanoate, could be subjected to asymmetric hydrogenation to install the (3R)-hydroxyl group. The success of this method relies on the ability of the chiral catalyst to differentiate between the two enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The reaction typically proceeds with high conversion and excellent enantiomeric excess.

Table 2: Key Features of Asymmetric Reduction of β-Keto Esters

| Catalyst System | Precursor Type | Product | Key Advantages |

| Ru(II)-BINAP | β-Keto ester | Chiral β-hydroxy ester | High enantioselectivity and broad substrate scope. |

Controlled Oxidation Reactions in Synthesis

The diol functionality of this compound can also be introduced through controlled oxidation reactions. These methods typically start with a precursor that already contains some of the required functionality and then use selective oxidation to complete the synthesis.

A powerful strategy for synthesizing this compound involves the oxidation of a chiral aldehyde intermediate. A common precursor is (R)-2,3-O-isopropylideneglyceraldehyde, which can be derived from the chiral pool. This aldehyde can undergo a variety of carbon-carbon bond-forming reactions to introduce the remaining carbon atoms of the butanoate backbone, followed by oxidation of the aldehyde to a carboxylic acid and subsequent esterification.

A highly effective method for the direct oxidation of the aldehyde to the corresponding carboxylic acid methyl ester is the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation. This reaction can be performed under mild conditions and is known for its high selectivity for the oxidation of primary alcohols and aldehydes to carboxylic acids. The use of TEMPO in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) allows for the efficient conversion of the aldehyde to the carboxylic acid, which can then be esterified to yield this compound after deprotection of the acetonide.

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of prochiral alkenes into chiral vicinal diols. mdma.ch This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to one face of the double bond. The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the osmium catalyst, the chiral ligand, and a re-oxidant, making the procedure experimentally straightforward. mdma.chCurrent time information in Manila, PH.

This methodology is highly applicable to the synthesis of dihydroxybutanoate derivatives. For instance, the asymmetric dihydroxylation of an α,β-unsaturated ester like methyl crotonate or a related butenoate ester can directly install the two adjacent hydroxyl groups with high stereocontrol. The choice of the chiral ligand (either (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β) determines the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product. Current time information in Manila, PH. This method has been successfully employed for the synthesis of related syn-2,3-dihydroxybutyrate derivatives, demonstrating its utility in preparing building blocks with contiguous stereocenters.

Table 3: Application of Sharpless Asymmetric Dihydroxylation

| Substrate | Reagent | Product Stereochemistry | Key Advantages | Reference |

| α,β-Unsaturated ester | AD-mix-β | (2R,3S)-diol | High enantioselectivity, predictable stereochemical outcome. | Current time information in Manila, PH. |

| α,β-Unsaturated ester | AD-mix-α | (2S,3R)-diol | Access to the opposite enantiomer with the same substrate. | Current time information in Manila, PH. |

Derivatization from Chiral Pool Substrates

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. This approach leverages the inherent chirality of the starting material to introduce the desired stereochemistry in the target molecule.

D-isoascorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), serves as a versatile chiral precursor for the synthesis of this compound. One reported multi-step sequence involves the transformation of D-isoascorbic acid, although it has been noted that the yield can be compromised due to the instability of an intermediate in the synthetic pathway. google.com The ethyl ester of the corresponding acetonide has also been prepared from D-isoascorbic acid through a similar multi-step route. google.com

A key intermediate that can be derived from D-isoascorbic acid is (S)-3-hydroxy-gamma-butyrolactone. This lactone can then be converted to the protected form of methyl (S)-3,4-dihydroxybutanoate. Subsequent deprotection under acidic conditions can yield the desired (R)-enantiomer, although the direct formation of the acetonide methyl ester from a similar hydroxylactone has been reported to require a purified lactone as the starting material. google.com

(R)-3-chloro-1,2-propanediol is another readily available chiral starting material that can be utilized for the synthesis of this compound. chemicalbook.comresearchgate.net This C3 chiral synthon offers a convenient entry point to the target molecule. The synthesis typically involves the conversion of (R)-3-chloro-1,2-propanediol into a key intermediate, which is then elaborated to the final product.

One strategy involves the use of (R)-3-chloro-1,2-propanediol to synthesize (R)-epichlorohydrin, a versatile epoxide intermediate. chemicalbook.com The ring-opening of this epoxide with a suitable carbon nucleophile, followed by functional group manipulations, can lead to the desired dihydroxybutanoate ester. For instance, (R)-epichlorohydrin can be reacted with a cyanide source to introduce the C4 carbon, followed by hydrolysis of the nitrile and esterification to afford this compound. The synthesis of (R)-3-chloro-1,2-propanediol itself can be achieved with high chemical and chiral purity from (R)-epichlorohydrin. chemicalbook.com

The following table summarizes the key aspects of these derivatization methods:

| Starting Material | Key Intermediate(s) | General Approach | Reported Challenges |

| D-isoascorbic Acid | (S)-3-hydroxy-gamma-butyrolactone | Multi-step sequence involving protection, reaction, and deprotection. | Low yield due to intermediate instability. google.com |

| (R)-3-chloro-1,2-propanediol | (R)-epichlorohydrin | Conversion to epoxide, followed by nucleophilic ring-opening and functional group manipulation. | Requires careful control of reaction conditions to maintain stereochemical integrity. |

Biocatalytic Synthesis of this compound and its Stereoisomers

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. mdpi.com Enzymes, as biocatalysts, can be employed for the synthesis of chiral compounds like this compound with exceptional enantiomeric purity.

Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer, leaving the other unreacted.

The enzymatic resolution of racemic dimethyl malate has been employed to produce the protected form of methyl (S)-3,4-dihydroxybutanoate. google.com This process typically involves the use of a hydrolase enzyme, such as a lipase (B570770), which selectively hydrolyzes one of the ester groups of one enantiomer of dimethyl malate. The resulting carboxylic acid can then be separated from the unreacted diester. The unreacted enantiomerically enriched diester can then be reduced to the corresponding diol and subsequently converted to this compound.

The general scheme for this resolution is as follows:

Step 1: Selective Hydrolysis: A racemic mixture of dimethyl malate is treated with a lipase. The enzyme selectively hydrolyzes one ester group of the (S)-enantiomer to form the corresponding monoacid.

Step 2: Separation: The resulting monoacid is separated from the unreacted (R)-dimethyl malate.

Step 3: Conversion: The enantiomerically enriched (R)-dimethyl malate is then chemically converted to this compound.

Dynamic kinetic resolution (DKR) is an advanced and highly efficient method that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. princeton.edu This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edu This ensures that the substrate pool for the desired enantiomer is continuously replenished, driving the reaction to completion with high enantiomeric excess. princeton.eduprinceton.edu

In the context of synthesizing chiral hydroxy compounds, DKR often involves the asymmetric reduction of a prochiral ketone. For the synthesis of this compound, a suitable ketoester precursor would be subjected to asymmetric hydrogenation or transfer hydrogenation in the presence of a chiral catalyst. nih.gov The catalyst, often a ruthenium complex with a chiral ligand, facilitates the stereoselective reduction of the keto group. nih.govresearchgate.net

The key principles for an effective DKR are: princeton.edu

The kinetic resolution step should be irreversible to ensure high enantioselectivity.

The ratio of the reaction rates for the two enantiomers (E = kR/kS) should be high, typically greater than 20.

The rate of racemization of the starting material should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer.

The following table provides a comparative overview of the biocatalytic methods:

| Method | Starting Material | Key Principle | Theoretical Maximum Yield |

| Enzymatic Resolution | Racemic Dimethyl Malate | Selective enzymatic hydrolysis of one enantiomer. | 50% |

| Dynamic Kinetic Resolution | Prochiral ketoester | Combination of kinetic resolution and in situ racemization. | 100% princeton.edu |

Whole-Cell Biotransformations and Isolated Enzyme Applications

Whole-cell biotransformations and the use of isolated enzymes offer a green and efficient alternative to traditional chemical synthesis for producing chiral compounds. These methods often operate under mild conditions and can exhibit remarkable specificity.

The microbial synthesis of 3,4-dihydroxybutyric acid (3,4-DHBA), the precursor acid to this compound, can be achieved from renewable carbohydrate sources like glucose. mit.edu A novel biosynthetic pathway has been developed in Escherichia coli that leverages the cell's natural metabolic pathways, such as the glyoxylate (B1226380) shunt, to convert glucose into 3,4-DHBA. mit.edu This platform takes advantage of the promiscuity of enzymes in the natural polyhydroxyalkanoate (PHA) synthesis pathway to produce a variety of 3-hydroxyalkanoic acids. mit.edu By integrating this engineered pathway with the endogenous glyoxylate shunt, the stereospecific synthesis of 3,4-DHBA from glucose as the sole carbon source has been demonstrated, achieving significant titers at the shake-flask scale. mit.edu This approach highlights the potential of using whole-cell systems to convert biomass into valuable chiral building blocks.

Specific enzymes, such as hydrolases and oxidoreductases, are crucial in the biocatalytic synthesis of chiral molecules. In the context of producing compounds structurally related to this compound, alcohol dehydrogenases have shown high activity in the bio-oxidation of diols to lactones. researchgate.net For instance, whole cells of Rhodococcus erythropolis have been used for the microbial oxidation of racemic diols to yield individual enantiomers of whisky lactone. researchgate.net

Hydrolases, particularly lipases, are also widely used in chemoenzymatic strategies for the synthesis of chiral intermediates. nih.gov While direct enzymatic synthesis of this compound using specific hydrolases is an area of ongoing research, the principle of using these enzymes for stereoselective transformations is well-established. For example, LTA4 hydrolase is an enzyme involved in the biosynthesis of leukotriene B4, and inhibitors of this enzyme have been synthesized using amino acid analogues, demonstrating the utility of targeting specific hydrolases in complex synthetic pathways. nih.gov The application of such specific hydrolases and oxidoreductases holds promise for the direct and highly selective synthesis of this compound.

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms. The enzymatic degradation of these polymers can serve as a sustainable source of chiral monomers. nih.gov Specifically, poly-[(R)-3-hydroxybutyrate] (PHB), a common type of PHA, can be degraded by enzymes known as PHA depolymerases. nih.govresearchgate.net This degradation process primarily yields (R)-3-hydroxybutyric acid (3-HBA), a chiral molecule that is a close structural relative of this compound. researchgate.net

The enzymatic degradation of PHB is a two-step process involving the adsorption of the depolymerase enzyme onto the polymer surface, followed by hydrolysis. researchgate.netresearchgate.net This process can be influenced by the physical properties of the PHA material, such as its crystallinity. nih.gov The resulting 3-HBA can then potentially be chemically or enzymatically converted to the desired ester, this compound. This approach represents a circular bio-economy strategy, where a biopolymer is used as a starting material for the synthesis of a valuable chiral chemical.

| Polymer | Degrading Enzyme | Primary Product |

| Poly-[(R)-3-hydroxybutyrate] (PHB) | PHA Depolymerase | (R)-3-hydroxybutyric acid (3-HBA) |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | PHA Depolymerase | 3-hydroxybutyric acid and 3-hydroxyvaleric acid |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective synthetic routes. This approach is particularly valuable for the synthesis of complex chiral molecules.

The integration of chemical and enzymatic steps is a powerful strategy for achieving high stereocontrol in the synthesis of chiral compounds. researchgate.net A common chemoenzymatic approach involves the use of enzymes, such as lipases, to perform key stereoselective transformations on chemically synthesized intermediates. nih.gov For example, a chemoenzymatic strategy has been developed for the synthesis of a key chiral intermediate, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, utilizing a transaminase biocatalyst for a crucial transamination-spontaneous cyclization process. researchgate.net

In the context of producing chiral building blocks, a precursor can be synthesized chemically and then subjected to an enzymatic reaction to introduce the desired chirality. For instance, the synthesis of 3'-azido-3'-deoxy-5-methyluridine was achieved chemoenzymatically from D-xylose in good yield. nih.gov This azido (B1232118) precursor was then used in a subsequent chemical reaction, a Cu(I)-catalyzed cycloaddition, to generate a library of triazole-containing nucleoside analogues. nih.gov This demonstrates how a key chiral intermediate, produced through a combination of chemical and enzymatic steps, can be a versatile starting point for further chemical elaboration. This principle of integrating enzymatic steps for stereocontrol with chemical transformations for functional group manipulation is directly applicable to the efficient synthesis of this compound.

| Starting Material | Key Transformation | Enzyme/Catalyst | Product |

| D-xylose | Chemoenzymatic synthesis | Multiple steps | 3'-azido-3'-deoxy-5-methyluridine |

| Ethyl N-Boc-D-pyroglutamate | Transamination-spontaneous cyclization | Transaminase (ATA) | tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate |

Process Intensification and Scalability in Production

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of process intensification and scalability. This involves optimizing reaction conditions, improving efficiency, and ensuring the economic viability of the synthesis.

For the production of this compound, scalability can be addressed through several avenues. In whole-cell biotransformation approaches, optimizing fermentation conditions such as nutrient feed, pH, and oxygen supply is critical for maximizing product yield and productivity. mit.edu The development of robust engineered microbial strains that can tolerate high product concentrations is also a key factor.

In chemoenzymatic processes, the scalability of both the chemical and enzymatic steps must be considered. For the chemical steps, this may involve moving from batch to continuous flow reactors to improve heat and mass transfer, reduce reaction times, and enhance safety. google.com For the enzymatic steps, the immobilization of enzymes on solid supports can facilitate their reuse, reducing costs and simplifying product purification. The development of efficient methods for cofactor regeneration is also crucial for the scalability of reactions involving oxidoreductases.

A key aspect of scalability is the purification of the final product. The distillation of crude reaction mixtures under vacuum is a common method for isolating volatile esters like this compound. google.com Optimizing distillation parameters is essential for achieving high purity and yield on a large scale. The successful scaling of the synthesis of this compound will likely involve a multi-faceted approach, integrating principles of metabolic engineering, biocatalyst development, and chemical process engineering to create an efficient and cost-effective manufacturing process.

Development of Efficient Large-Scale Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction efficiency, cost of starting materials, safety, and purification. For chiral molecules like this compound, maintaining high enantiomeric purity on a large scale is a primary concern.

A common and effective strategy for producing enantiomerically pure compounds is through the chemoenzymatic approach. This often involves the enzymatic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate. For instance, a well-established method for similar chiral building blocks, such as ethyl (S)-3-hydroxybutyrate, involves the enzymatic acylation of a racemic alcohol. While not directly for the target compound, this methodology illustrates a viable pathway. A lipase, such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

A more direct route involves the asymmetric reduction of a keto-ester precursor, such as dimethyl 2-hydroxy-3-oxosuccinate. Biocatalytic reduction using specific oxidoreductase enzymes or whole-cell systems (e.g., Saccharomyces fermentati) can provide the desired (3R) stereochemistry with high enantiomeric excess. wikipedia.org The efficiency of such a process on a large scale depends on the activity and stability of the biocatalyst, as well as the ease of product isolation.

The table below summarizes a conceptual large-scale chemoenzymatic process for a related chiral hydroxy ester, highlighting the typical parameters that are optimized for industrial production.

| Parameter | Value/Condition | Purpose |

| Starting Material | Racemic Methyl 3,4-dihydroxybutanoate | Precursor for resolution |

| Biocatalyst | Immobilized Lipase (e.g., CAL-B) | For selective acylation |

| Acylating Agent | Vinyl acetate | Irreversible acyl donor |

| Solvent | Toluene or solvent-free | Reaction medium |

| Temperature | 40-50 °C | Optimal enzyme activity |

| Reaction Time | 12-24 hours | To achieve >45% conversion |

| Product | Methyl (3R)-3-acetoxy-4-hydroxybutanoate | Separated from unreacted (S)-enantiomer |

| Enantiomeric Excess | >98% | High optical purity |

| Yield | 40-45% (theoretical max. 50%) | Efficiency of resolution |

This table is illustrative of a typical enzymatic resolution process for a chiral alcohol and is presented as a model for the large-scale synthesis of this compound.

Continuous Flow Biocatalytic Cascade Reactions for Chiral Compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing. aurigeneservices.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety due to smaller reaction volumes, and the potential for automation and integration of multiple reaction steps. aurigeneservices.comdrreddys.com When combined with biocatalysis, it creates a highly efficient and sustainable platform for synthesizing complex chiral molecules. flinders.edu.au

For the synthesis of this compound, a continuous flow biocatalytic cascade could be designed starting from a simple achiral precursor. For example, a two-step cascade could involve:

Step 1: C-C bond formation: An aldolase (B8822740) could catalyze the condensation of two smaller molecules to form the carbon backbone.

Step 2: Asymmetric reduction: The resulting keto-ester intermediate is then passed through a packed-bed reactor containing an immobilized ketoreductase (KRED) enzyme. With the continuous supply of a cofactor like NADPH (which can also be regenerated in the flow system), the ketone is stereoselectively reduced to the (3R)-hydroxyl group.

The enzymes for such a process are typically immobilized on a solid support and packed into columns or cartridges. mdpi.com This allows for easy separation of the catalyst from the product stream and enables the reuse of the expensive biocatalyst over extended periods. In-line analytical tools can be integrated to monitor the reaction in real-time, allowing for dynamic optimization of flow rates, temperature, and substrate concentrations to maximize yield and purity. aurigeneservices.com

The following table outlines key aspects of a hypothetical continuous flow biocatalytic process for a chiral diol synthesis.

| Feature | Description | Advantage |

| Reactor Type | Packed-Bed Reactor (PBR) with immobilized enzymes | High catalyst loading, easy product separation, catalyst reusability. |

| Enzyme System | Co-immobilized ketoreductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase). | Continuous supply of the reduced cofactor (NADPH) for the reduction step, improving economic viability. |

| Flow Rate | Optimized for residence time (e.g., 0.1-1.0 mL/min) | Precise control over reaction time to maximize conversion and selectivity. |

| Temperature Control | External heat exchanger | Maintains optimal enzyme temperature, leading to consistent performance. |

| Downstream Processing | In-line extraction or chromatography | Integration of purification steps, leading to a streamlined process. |

| Productivity | Measured as Space-Time Yield (g/L/day) | Continuous production leads to higher productivity compared to batch processes. |

This table illustrates the principles and benefits of applying continuous flow biocatalysis to the synthesis of chiral compounds.

Stereochemical Control and Enantiomeric Purity in 3r 3,4 Dihydroxybutanoate Synthesis

Methodologies for Achieving High Enantioselectivity

High enantioselectivity in the synthesis of methyl (3R)-3,4-dihydroxybutanoate is paramount for its potential applications. Both chemical and biological methods have been developed to produce this compound with high enantiomeric excess.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. ucdavis.edu This approach is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. ucdavis.edursc.org

In the context of synthesizing chiral alcohols like this compound, various asymmetric catalytic strategies can be employed. These often involve the reduction of a prochiral ketone precursor. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

For instance, iridium-catalyzed intramolecular hydroarylation has been shown to be an effective method for the enantioselective synthesis of certain heterocyclic compounds. rsc.org While not directly applied to this compound in the provided context, this highlights the power of transition metal catalysis in creating chiral centers. Another relevant strategy is phase transfer catalysis, which has been used in the asymmetric synthesis of other complex molecules. nih.gov

The following table provides examples of asymmetric catalytic systems used in the synthesis of various chiral compounds, illustrating the types of catalysts and the enantiomeric excess (ee) that can be achieved.

| Catalyst System | Reactant | Product | Enantiomeric Excess (ee) |

| Cationic iridium complex with chiral bisphosphine ligand | m-allyloxyphenyl ketones | 3-substituted dihydrobenzofurans | High |

| Bifunctional ammonium (B1175870) salts (from trans-1,2-cyclohexanediamine) | 2-acetylbenzonitrile and dimethylmalonate | Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate | Up to 96% |

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net Enzymes are inherently chiral and often exhibit exquisite stereoselectivity. For the synthesis of this compound, enzymes like reductases can be employed to reduce a ketone precursor with high enantioselectivity.

To further enhance the natural selectivity of enzymes or to alter their substrate specificity, scientists use techniques like enzyme engineering and directed evolution. nih.gov This involves modifying the amino acid sequence of an enzyme to improve its performance for a specific reaction. For example, by identifying key amino acid residues in the active site of a reductase, mutations can be introduced to favor the production of the (R)-enantiomer of a dihydroxybutanoate.

A study on the production of 2,4-dihydroxybutyric acid (DHB) demonstrated the power of this approach. frontiersin.org By engineering an NADH-dependent OHB reductase, researchers were able to significantly increase the production of DHB. frontiersin.org This highlights the potential of enzyme engineering to create highly efficient and selective biocatalysts for the synthesis of related compounds like this compound.

The development of a synthetic metabolic pathway for the biosynthesis of 2,4-dihydroxybutyric acid from ethylene (B1197577) glycol also showcases the integration of multiple enzymes to achieve a desired chemical transformation. nih.gov This pathway involves a series of enzymatic steps, including the action of D-threose dehydrogenase and D-threonate dehydratase, to produce the target molecule. nih.gov

| Enzyme Type | Application | Key Improvement |

| Transaminase | Preparation of (R)-3-aminobutan-1-ol | High enantiomeric purity |

| NADH-dependent OHB reductase | Production of 2,4-dihydroxybutyric acid | Increased production yield |

| Lipase (B570770) | Synthesis of phenethyl formate | Overcoming low yields of chemical synthesis |

Analytical Techniques for Stereoisomeric Purity Assessment

Once a chiral compound has been synthesized, it is crucial to accurately determine its stereoisomeric purity. Several analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most powerful and widely used methods. mdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a compound, leading to their separation. diva-portal.org This allows for the quantification of each enantiomer and the determination of the enantiomeric excess (ee). The choice of the chiral column and the mobile phase is critical for achieving good separation. beilstein-archives.orgnih.gov

For instance, a study on the determination of diastereoisomeric and enantiomeric impurities of a tadalafil (B1681874) intermediate employed an Ultron ES-OVM chiral column to separate four isomers. nih.gov Another example is the separation of diastereomeric esters using a silica (B1680970) gel column, which can be effective for certain compounds. tcichemicals.com

Other techniques for assessing stereoisomeric purity include:

Gas Chromatography (GC) with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.

Vibrational Circular Dichroism (VCD) , which can be used to determine the absolute configuration of chiral molecules. nih.gov

The following table summarizes some analytical methods used for the separation and analysis of stereoisomers.

| Analytical Technique | Stationary Phase/Method | Application |

| Chiral HPLC | Ultron ES-OVM | Separation of tadalafil intermediate isomers nih.gov |

| Chiral LC-MS | CHIRALPAK ID-3 | Separation of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate (B1230335) stereoisomers beilstein-archives.org |

| HPLC on silica gel | --- | Separation of diastereomeric CSDP esters mdpi.com |

Control of Diastereoselectivity in Multi-Stereocenter Syntheses

When a molecule contains more than one stereocenter, as is the case in some derivatives of dihydroxybutanoate, the challenge extends beyond enantioselectivity to diastereoselectivity. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and biological properties.

Controlling the relative stereochemistry of multiple stereocenters is a significant challenge in organic synthesis. beilstein-journals.org Strategies to achieve high diastereoselectivity often rely on substrate control, where the existing stereocenter(s) in the molecule influence the stereochemical outcome of a subsequent reaction.

For example, in the synthesis of highly substituted cyclohexanones, a cascade double Michael reaction was employed to achieve excellent diastereoselectivity. beilstein-journals.org Similarly, a three-component 1,3-dipolar cycloaddition has been used to synthesize spirooxindoles with high diastereoselectivity. mdpi.com

In the context of synthesizing molecules with multiple stereocenters related to this compound, careful selection of reagents and reaction conditions is crucial. For instance, the reduction of a ketone with an adjacent stereocenter can be influenced by the steric hindrance of that center, leading to the preferential formation of one diastereomer. The synthesis of all four stereoisomers of 4-methyl-3-heptanol, for example, required careful control over the reduction of a chiral ketone. researchgate.net

The following table illustrates examples of reactions where control of diastereoselectivity was a key aspect.

| Reaction Type | Substrates | Product | Diastereomeric Ratio (dr) |

| Cascade double Michael reaction | Curcumins and arylidenemalonates | Functionalized cyclohexanones | Complete diastereoselectivity in most cases beilstein-journals.org |

| Three-component 1,3-dipolar cycloaddition | Isatins, tetrahydro-β-carboline, and nitrovinylindoles | Spirooxindoles | 10:1 to >99:1 mdpi.com |

| Hydrogenation of enamides | Enamides from 3,4-dihydro-6,7-dimethoxy-l-methylisoquinoline | N-acetylsalsolidine | Enriched in the (1R)-isomer clockss.org |

Strategic Utility of Methyl 3r 3,4 Dihydroxybutanoate As a Chiral Synthon

Precursor in Complex Natural Product Synthesis

The inherent chirality of methyl (3R)-3,4-dihydroxybutanoate makes it an ideal starting material for the synthesis of a variety of natural products. Its functional groups—a methyl ester and two hydroxyl groups—offer multiple points for chemical modification, allowing for the systematic elaboration into more complex structures.

Role in the Elaboration of Chiral Molecular Architectures (e.g., D-amicetose)

The specific stereochemistry of this compound is instrumental in the synthesis of chiral molecules like D-amicetose. The defined (3R) configuration serves as a template, guiding the formation of subsequent stereocenters in the target molecule. This control over stereochemistry is crucial for achieving the desired biological activity of the final product. The synthesis of D-amicetose from this precursor highlights the efficiency of using pre-existing chiral centers to construct complex chiral architectures.

Building Block for Chiral Macrocycles and Polyketides (General Application)

The structural motif of this compound is a common feature in many natural products, including macrocycles and polyketides. researchgate.net As a result, it serves as a readily available chiral building block for the total synthesis of these complex molecules. researchgate.netnih.gov Its use simplifies synthetic routes by providing a key chiral fragment, thereby reducing the number of steps required to introduce the correct stereochemistry. This approach is particularly valuable in the construction of large, stereochemically rich molecules where the control of chirality is a significant challenge.

Derivations from Natural Sources (e.g., Microtropins Containing Dihydroxybutyrates)

The dihydroxybutyrate moiety, the core structure of this compound, is found in various natural products. For instance, certain microtropins, a class of tropane (B1204802) alkaloids, incorporate dihydroxybutyrate units. The presence of this structural element in naturally occurring compounds underscores its biological relevance and provides a rationale for its use as a synthon in the laboratory.

Intermediate in Pharmaceutical and Agrochemical Development

The utility of this compound extends beyond natural product synthesis into the realm of medicinal and agricultural chemistry. Its role as a chiral intermediate is critical in the development of new drugs and crop protection agents.

Synthesis of Active Pharmaceutical Ingredient (API) Intermediates (e.g., Atorvastatin)

One of the most significant applications of this compound is in the synthesis of intermediates for active pharmaceutical ingredients (APIs). researchgate.net A prominent example is its use in the production of a key chiral side chain of Atorvastatin, a widely prescribed cholesterol-lowering drug. researchgate.netnih.govbiomolther.org The synthesis of Atorvastatin relies on the precise stereochemistry of its side chain for its therapeutic efficacy. researchgate.netresearchgate.net The use of this compound provides a reliable and efficient method for introducing the required (3R, 5R) dihydroxy heptanoate (B1214049) side chain, which is crucial for the drug's interaction with its biological target, HMG-CoA reductase. researchgate.netnih.govbiomolther.org

Contribution to the Stereospecific Synthesis of Bioactive Compounds

The defined stereochemistry of this compound makes it an excellent starting material for the total synthesis of various natural products and pharmaceuticals, where precise control of stereocenters is critical for biological activity.

One significant area of application is in the synthesis of macrolide antibiotics. For instance, the core structure of polyene macrolides like (+)-Roxaticin features a complex 1,3-polyol substructure. nih.gov The synthesis of such molecules often relies on the iterative use of chiral building blocks that can introduce multiple stereocenters in a controlled manner. While total syntheses of (+)-Roxaticin have been achieved from starting materials like 1,3-propanediol (B51772) through catalytic asymmetric methods, the structural motif of this compound represents a readily available C4 chiral synthon that can be incorporated into the carbon backbone of such complex natural products. nih.gov

Another key bioactive compound whose synthesis can be conceptually linked to this compound is L-carnitine . L-carnitine (also known as vitamin Bγ) is an essential molecule in energy metabolism. researchgate.netgoogle.com Many synthetic routes to L-carnitine proceed through the chiral intermediate (S)-3-hydroxy-γ-butyrolactone. researchgate.netgoogle.com This lactone is the enantiomer of the one directly derivable from this compound. Therefore, by applying similar synthetic strategies, this compound serves as a logical precursor for the synthesis of the non-natural enantiomer, D-carnitine. Furthermore, with appropriate stereochemical inversion, a common strategy in chiral synthesis, the (3R)-enantiomer can be converted into the necessary (S)-intermediate for L-carnitine production. A representative process involves the activation of the hydroxyl group in (S)-3-hydroxybutyrolactone, followed by reaction with trimethylamine (B31210) to yield L-carnitine. google.com

The following table summarizes bioactive compounds whose synthetic strategies can employ this compound or its derivatives.

| Bioactive Compound | Class | Relevance of this compound |

| (+)-Roxaticin | Polyene Macrolide Antibiotic | Serves as a potential chiral building block for constructing the complex polyol backbone. nih.gov |

| L-carnitine | Vitamin/Amino Acid Derivative | Precursor to the enantiomeric lactone used in L-carnitine synthesis; direct precursor for D-carnitine. researchgate.netgoogle.comgoogle.com |

Foundation for Diverse Chiral Derivatives

The functional groups of this compound provide a versatile platform for the synthesis of a wide range of chiral derivatives. The diol system can be protected, and the hydroxyl groups can be activated for substitution or cyclization, leading to other valuable chiral synthons.

The vicinal diol in this compound can be readily protected to allow for selective reactions at other positions of the molecule. A common and efficient method is the formation of an acetonide (isopropylidene ketal), which protects both hydroxyl groups simultaneously. This reaction is typically carried out by treating the diol with 2,2-dimethoxypropane (B42991) or acetone (B3395972) in the presence of an acid catalyst, such as para-toluenesulfonic acid (PTSA). nih.gov

The resulting compound, methyl (R)-3,4-O-isopropylidene-3,4-dihydroxybutanoate , masks the reactivity of the diol, enabling chemists to perform selective modifications on the methyl ester group without interference from the hydroxyls. This protected form is a stable intermediate that can be purified by standard techniques like column chromatography. The acetonide protecting group can be easily removed under acidic conditions when the hydroxyl groups are needed for subsequent reaction steps. The formation of such acetonide-protected diols is a fundamental strategy in carbohydrate and polyketide synthesis. nih.gov

This compound is an excellent precursor for the synthesis of chiral γ-lactones. Intramolecular cyclization, often acid- or base-catalyzed, of the corresponding 3,4-dihydroxybutanoic acid leads to the formation of a stable five-membered ring. google.commit.edu Specifically, this compound can be hydrolyzed to the corresponding carboxylic acid, which upon cyclization yields (R)-3-hydroxy-γ-butyrolactone .

This lactone and its enantiomer, (S)-3-hydroxy-γ-butyrolactone, are highly sought-after chiral building blocks in the pharmaceutical industry. mit.edu For example, (S)-3-hydroxy-γ-butyrolactone is a key intermediate in the synthesis of various drugs. researchgate.net While the (3R)-ester naturally leads to the (R)-lactone, synthetic routes can be designed to produce the (S)-lactone from the (3R)-ester through reactions that proceed with inversion of stereochemistry at the C3 position.

The derivatization does not stop at lactones. The ester group can be modified, for example, through transesterification with other alcohols to yield different chiral esters, expanding the range of accessible derivatives.

The introduction of heteroatoms, particularly fluorine, into a chiral molecule can significantly alter its biological properties, such as metabolic stability and binding affinity to target proteins. nih.gov The hydroxyl groups of this compound are prime locations for the introduction of fluorine atoms.

A common method for replacing a hydroxyl group with fluorine is by using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST). This reaction typically proceeds with an inversion of configuration (S_N2 mechanism), which is a powerful tool for controlling stereochemistry. For example, reacting this compound with DAST could potentially lead to the synthesis of fluorinated butanoates. Selective protection of one hydroxyl group would allow for the specific fluorination of the other. For instance, protection of the primary hydroxyl group (at C4) would allow for the fluorination of the secondary hydroxyl group at the chiral C3 center, yielding a methyl 4-hydroxy-3-fluorobutanoate derivative with inverted stereochemistry at C3. Such fluorinated chiral building blocks are valuable for creating novel drug candidates with potentially enhanced pharmacological profiles. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research is increasingly focused on developing environmentally friendly and efficient methods for the synthesis of methyl (3R)-3,4-dihydroxybutanoate. The emphasis is on moving away from stoichiometric reagents and hazardous solvents towards catalytic and green chemistry approaches. A key area of development is the use of modular methods that allow for the construction of chiral diols from readily available and high-production-volume chemicals. nih.govresearchgate.net This approach often involves the temporary masking of a diol group to control selectivity in subsequent chemical transformations. nih.govresearchgate.net

Furthermore, there is a continuous drive to replace traditional, often toxic, metal catalysts with more benign alternatives. nih.govresearchgate.net Electrosynthesis and photocatalysis are emerging as powerful tools for the dihydroxylation of alkenes, offering mild and sustainable routes to 1,2-diols. researchgate.net While often applied to activated substrates, the expansion of these methods to a broader range of alkenes is a key future goal.

A comparison of traditional versus emerging sustainable synthetic strategies is presented below:

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Starting Materials | Often petroleum-based | Renewable resources (e.g., biomass) nih.gov |

| Catalysts | Toxic or expensive metals (e.g., OsO₄) researchgate.net | Organocatalysts, biocatalysts, earth-abundant metals nih.govnih.govresearchgate.net |

| Reagents | Stoichiometric and often hazardous | Catalytic and less toxic |

| Solvents | Often chlorinated or other hazardous solvents | Greener solvents (e.g., water, bio-based solvents) |

| Energy Input | Often requires high temperatures and pressures | Milder conditions, use of light or electricity researchgate.net |

Expansion of Biocatalytic Toolsets for Challenging Stereoselective Transformations

Biocatalysis offers a highly selective and environmentally benign route to chiral compounds like this compound. The primary biocatalytic approach involves the stereoselective reduction of a β-keto ester precursor. Future research in this area is centered on expanding the available enzymatic "toolsets" to tackle more complex and challenging transformations.

A significant focus is on the discovery and engineering of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) with improved activity, stability, and stereoselectivity. rsc.orgmdpi.com Structure-guided directed evolution is a powerful technique being used to tailor enzymes for specific substrates, including bulky or sterically hindered keto esters. rsc.org This approach can lead to mutants with dramatically enhanced performance, making industrial-scale production more feasible. rsc.org

Researchers are also exploring the substrate scope of existing and newly discovered enzymes. For example, studies on the asymmetric reduction of various α-diazo-β-keto esters have identified several commercially available KREDs that exhibit excellent activity and selectivity. mdpi.com The application of whole-cell biocatalysts, where the enzyme is used within its microbial host, simplifies the process and facilitates cofactor regeneration. nih.gov

The table below summarizes the performance of different ketoreductases in the synthesis of chiral hydroxy esters, illustrating the diversity of the biocatalytic toolset.

| Enzyme/Organism | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |

| (S)-1-phenylethanol dehydrogenase (PEDH) | β-keto esters | (S)-alcohols | High | High | nih.gov |

| Ketoreductase (WTEA) Mutant M30 | α-amino β-keto esters | (2S, 3R)-amino alcohols | >99% dr, >99% de | >99% | rsc.org |

| KRED-P2-D11 | γ-substituted α-diazo-β-keto esters | (R)-alcohols | 90 to >99% | 92 to >99% | mdpi.com |

| Acinetobacter calcoaceticus SC 13876 | 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester | (3R, 5S)-dihydroxy ester | 97% | 85% | researchgate.net |

Exploration of Emerging Applications as a Versatile Chiral Building Block

This compound is a valuable chiral building block, and future research will continue to explore its application in the synthesis of a wide range of complex and biologically active molecules. rosesci.com Its two stereocenters and multiple functional groups make it a versatile precursor for creating diverse molecular architectures.

One of the key emerging areas is its use in the synthesis of novel pharmaceuticals. Chiral diols are privileged structural motifs found in many natural products and drugs. nih.govresearchgate.net The ability to synthesize this compound with high optical purity opens the door to the efficient construction of these complex targets. Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, are being developed to synthesize key pharmaceutical intermediates from chiral precursors like this dihydroxybutanoate. researchgate.net

Beyond pharmaceuticals, there is potential for its use in the development of new materials. For example, chiral diols can be used as monomers for the synthesis of specialty polymers or as chiral ligands in asymmetric catalysis. nih.govresearchgate.net The late-stage functionalization of molecules derived from such building blocks is another promising avenue of research. nih.gov

Application of Computational Chemistry for Reaction Mechanism Elucidation and Selectivity Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, and its application to the synthesis of this compound is a significant area of future research. Density Functional Theory (DFT) calculations are being used to investigate reaction mechanisms in detail, providing insights that are often difficult to obtain through experiments alone. nih.govrsc.org

A key application of computational chemistry is in predicting the stereoselectivity of reactions. By modeling the transition states of competing reaction pathways, researchers can understand why a particular stereoisomer is formed preferentially. nih.govrsc.org This knowledge is crucial for designing more selective catalysts and optimizing reaction conditions. For example, DFT calculations can help to explain the endo-selectivity observed in certain Diels-Alder reactions and the role of promoters in achieving this outcome. rsc.org

In the context of biocatalysis, computational methods such as molecular docking and molecular dynamics (MD) simulations are used to study enzyme-substrate interactions. rsc.orgnih.gov These techniques can help to rationalize the observed stereoselectivity of an enzyme and guide protein engineering efforts to improve its properties. rsc.org For instance, by understanding how a substrate binds in the active site of a ketoreductase, researchers can identify key amino acid residues to mutate to enhance activity or alter selectivity. rsc.org

The following table highlights the application of computational methods in predicting reaction outcomes:

| Computational Method | Application | Key Insights | Reference |

| Density Functional Theory (DFT) | Predicting Diels-Alder reaction selectivity | Identification of the most stable transition state leading to the major product. | nih.gov |

| DFT | Elucidating the mechanism of endo-selectivity in Diels-Alder reactions | Understanding the role of hydrogen bonding with a promoter in controlling stereochemistry. | rsc.org |

| Molecular Docking and Interaction Energy Analysis | Explaining enantioselectivity of a dehydrogenase | Correlating the binding energies of different enzyme-substrate complexes with the observed product stereochemistry. | nih.gov |

| Crystal Structure and Molecular Dynamics (MD) | Guiding enzyme evolution for improved activity and stereoselectivity | Revealing the molecular basis for improved performance in engineered ketoreductases. | rsc.org |

| DFT | Predicting structural geometry and chemical reactivity of new molecules | Calculating HOMO-LUMO energy gaps to assess stability and reactivity. | nih.gov |

Q & A

Basic: What are the established synthetic routes for methyl (3R)-3,4-dihydroxybutanoate, and how can enantiomeric purity be ensured?

This compound is synthesized via stereoselective reduction or asymmetric catalysis. A common method involves:

- Step 1 : Protection of diol groups using 4-methoxybenzyl (PMB) ethers to prevent undesired side reactions .

- Step 2 : Reduction of ketones or esters with chiral reducing agents (e.g., boron-based reagents) in tetrahydrofuran (THF) at controlled temperatures (0–25°C) to achieve the desired (R)-configuration .

- Step 3 : Deprotection under mild acidic conditions to regenerate hydroxyl groups.

Enantiomeric purity is verified via polarimetry and chiral HPLC (e.g., Chiralpak® columns) .

Advanced: How can regioselectivity challenges during hydroxyl group derivatization be addressed?

Regioselective functionalization of the 3,4-diol system requires:

- Temporary Protection : Use of PMB or tert-butyldimethylsilyl (TBS) groups to block one hydroxyl, enabling selective tosylation or acylation of the other .

- Catalytic Control : Employing organotin catalysts (e.g., nBu₂SnO) to direct reactions toward specific hydroxyls in dichloromethane (CH₂Cl₂) .

- Kinetic vs. Thermodynamic Analysis : Monitor reaction progress via TLC or HPLC to optimize conditions favoring the desired regioisomer.

Basic: What spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Identify hydroxyl protons (δ 1.5–2.5 ppm) and ester carbonyls (δ 170–175 ppm). Stereochemistry is confirmed via coupling constants (J values) in diol systems .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular formula (C₅H₁₀O₄) with <5 ppm mass error .

- IR Spectroscopy : Detect O-H stretches (~3200–3500 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced: How should researchers resolve contradictions in reported spectral data for this compound?

Contradictions may arise from:

- Solvent Effects : NMR shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-reference data using identical solvents .

- Dynamic Stereochemistry : Rotameric equilibria in solution can split signals. Use variable-temperature NMR to confirm assignments .

- Impurity Contributions : Compare HRMS purity (>95%) with spectral integrations to rule out byproducts .

Basic: What are the optimal storage conditions to prevent degradation?

- Temperature : Store at –20°C in airtight containers to avoid hydrolysis of the ester group .

- Desiccants : Include silica gel to minimize moisture uptake.

- Light Protection : Use amber vials to prevent photooxidation of diol groups .

Advanced: How can computational modeling aid in predicting reactivity or stability?

- Conformational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model dihedral angles and hydrogen-bonding networks .

- Transition-State Modeling : Identify energetically favorable pathways for stereoselective reactions (e.g., Sharpless epoxidation analogs) .

- Solvent Effects : COSMO-RS simulations predict solubility and stability in different solvents .

Basic: What strategies improve yield in multi-step syntheses?

- Intermediate Monitoring : Use TLC or inline IR to detect side reactions early.

- Catalyst Optimization : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective steps .

- Workflow Efficiency : Combine protection/deprotection steps where possible (e.g., one-pot PMB protection and reduction) .

Advanced: How can this compound be derivatized for biological activity studies?

- Pro-Drug Design : Esterify the carboxylic acid with lipophilic groups (e.g., benzyl) to enhance membrane permeability .

- Biotinylation : Introduce biotin tags via EDC/NHS coupling for target identification in pull-down assays .

- Fluorescent Labeling : Attach dansyl or fluorescein groups via hydroxyl-directed reactions for cellular tracking .

Basic: What are common pitfalls in characterizing diastereomeric mixtures?

- Overlapping NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve diastereomers .

- Chromatographic Co-Elution : Optimize HPLC conditions (e.g., chiral columns, hexane/isopropanol gradients) for baseline separation .

Advanced: How to troubleshoot low enantiomeric excess (ee) in asymmetric syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.